molecular formula C11H16F3NO2 B2708632 1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol CAS No. 2034367-59-2

1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol

Cat. No.: B2708632
CAS No.: 2034367-59-2
M. Wt: 251.249
InChI Key: LGRRZCFAUQCCSE-UHFFFAOYSA-N
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Description

Its structure includes a cyclobutyl group, a piperidine ring with a hydroxyl and trifluoromethyl substituent, and a methanone group. This combination of functional groups makes it an interesting subject for studies in drug development, material science, and more.

Scientific Research Applications

1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperidine derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions. The process is designed to be cost-effective and scalable, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and compounds with trifluoromethyl groups. Examples include:

    Piperidine: A six-membered ring with one nitrogen atom, commonly used in drug synthesis.

    Trifluoromethylpiperidine: A piperidine ring with a trifluoromethyl substituent, similar to the compound .

Uniqueness

What sets 1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol apart is its combination of a cyclobutyl group, a hydroxyl group, and a trifluoromethyl group within a piperidine ring. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

cyclobutyl-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO2/c12-11(13,14)10(17)4-6-15(7-5-10)9(16)8-2-1-3-8/h8,17H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRRZCFAUQCCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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